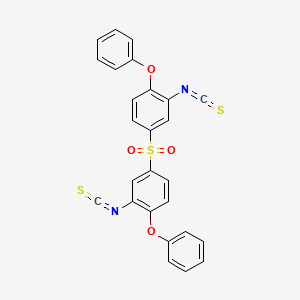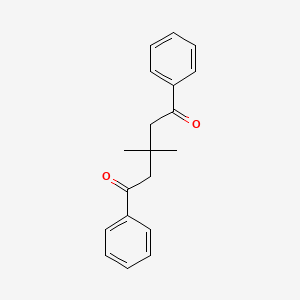
Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- is a chemical compound with the molecular formula C12H9Cl2N3 It is known for its distinctive structure, which includes a benzenamine core substituted with two chlorine atoms and a phenyldiazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- typically involves the diazotization of 2,6-dichloroaniline followed by coupling with aniline. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the successful formation of the diazonium salt and its subsequent coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine,2,4-dichloro-
- Benzenamine,2,4,6-trichloro-
- Benzenamine,N-phenyl-4-(phenylazo)-
Uniqueness
Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- is unique due to its specific substitution pattern and the presence of the phenyldiazenyl group. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
7145-65-5 |
|---|---|
Formule moléculaire |
C12H9Cl2N3 |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
2,6-dichloro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H9Cl2N3/c13-10-6-9(7-11(14)12(10)15)17-16-8-4-2-1-3-5-8/h1-7H,15H2 |
Clé InChI |
CGFOMWCQKNHSOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC(=C(C(=C2)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)



![N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine](/img/structure/B13994028.png)
